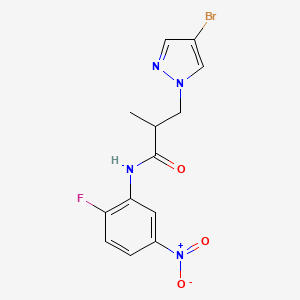![molecular formula C14H13BrF3N3O B4364581 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4364581.png)
3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Descripción general
Descripción
3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPP and is a derivative of pyrazole.
Mecanismo De Acción
The mechanism of action of BPP is not fully understood. However, studies have shown that it interacts with specific proteins and enzymes in the body, leading to various biological effects. BPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. BPP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BPP has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPP in lab experiments is its low toxicity profile. This allows for higher concentrations of BPP to be used without causing harm to cells or animals. Another advantage is its potential use as a diagnostic tool in cancer imaging. However, one limitation of using BPP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on BPP. One direction is to further investigate its potential use as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its potential use as a diagnostic tool in cancer imaging. Additionally, research could focus on developing new synthesis methods for BPP that improve its solubility and purity.
In conclusion, BPP is a promising compound that has shown potential applications in various scientific research fields. Its low toxicity profile, ability to reduce inflammation and pain, and potential as a diagnostic tool make it an attractive candidate for further study. Future research on BPP should focus on its potential use as a therapeutic agent for cancer and inflammatory diseases, as well as developing new synthesis methods that improve its solubility and purity.
Aplicaciones Científicas De Investigación
BPP has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. BPP has also been investigated for its potential use as a diagnostic tool in cancer imaging.
Propiedades
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3N3O/c1-9(7-21-8-11(15)6-19-21)13(22)20-12-4-2-3-10(5-12)14(16,17)18/h2-6,8-9H,7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBTZKPSOUAZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-dimethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4364514.png)
![7-(difluoromethyl)-2-methyl-5-(5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4364522.png)
![7-methyl-2-(4-nitro-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364529.png)
![9-ethyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364532.png)
![9-ethyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364537.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364540.png)
![9-ethyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364548.png)

![3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-4-chlorobenzoic acid](/img/structure/B4364579.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4364589.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4364593.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4364599.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]propanamide](/img/structure/B4364601.png)